molecular formula C18H19BrN2O B4287194 N-(4-bromophenyl)-2-(6-methyl-3,4-dihydro-1(2H)-quinolinyl)acetamide

N-(4-bromophenyl)-2-(6-methyl-3,4-dihydro-1(2H)-quinolinyl)acetamide

Katalognummer B4287194
Molekulargewicht: 359.3 g/mol
InChI-Schlüssel: VOGHBVNFNYWYNQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-bromophenyl)-2-(6-methyl-3,4-dihydro-1(2H)-quinolinyl)acetamide, also known as BQCA, is a chemical compound that has been extensively studied for its potential therapeutic applications. BQCA belongs to the class of quinoline derivatives, which have been shown to possess a wide range of biological activities, including antiviral, anticancer, and neuroprotective effects.

Wirkmechanismus

N-(4-bromophenyl)-2-(6-methyl-3,4-dihydro-1(2H)-quinolinyl)acetamide acts as an allosteric modulator of mGluR5, which means that it binds to a site on the receptor that is distinct from the site where the neurotransmitter glutamate binds. N-(4-bromophenyl)-2-(6-methyl-3,4-dihydro-1(2H)-quinolinyl)acetamide enhances the activity of mGluR5 by increasing the affinity of the receptor for glutamate, which leads to an increase in intracellular calcium signaling and downstream effects on neuronal function.
Biochemical and Physiological Effects:
N-(4-bromophenyl)-2-(6-methyl-3,4-dihydro-1(2H)-quinolinyl)acetamide has been shown to have a number of biochemical and physiological effects. In addition to its effects on mGluR5, N-(4-bromophenyl)-2-(6-methyl-3,4-dihydro-1(2H)-quinolinyl)acetamide has been shown to modulate the activity of other neurotransmitter systems, including the dopamine and opioid systems. N-(4-bromophenyl)-2-(6-methyl-3,4-dihydro-1(2H)-quinolinyl)acetamide has also been shown to have neuroprotective effects, including the ability to protect against oxidative stress and inflammation. These effects have led to its investigation as a potential treatment for various neurological disorders.

Vorteile Und Einschränkungen Für Laborexperimente

N-(4-bromophenyl)-2-(6-methyl-3,4-dihydro-1(2H)-quinolinyl)acetamide has a number of advantages for use in lab experiments. It is a relatively small molecule, which makes it easy to synthesize and manipulate. It also has a well-defined mechanism of action, which makes it a useful tool for investigating the role of mGluR5 in various biological processes. However, there are also some limitations to the use of N-(4-bromophenyl)-2-(6-methyl-3,4-dihydro-1(2H)-quinolinyl)acetamide in lab experiments. It has a relatively short half-life, which means that it needs to be administered frequently to maintain its effects. It also has the potential to interact with other neurotransmitter systems, which can complicate the interpretation of experimental results.

Zukünftige Richtungen

There are a number of future directions for the investigation of N-(4-bromophenyl)-2-(6-methyl-3,4-dihydro-1(2H)-quinolinyl)acetamide. One area of research is the development of more potent and selective mGluR5 allosteric modulators. These compounds could have improved efficacy and reduced side effects compared to N-(4-bromophenyl)-2-(6-methyl-3,4-dihydro-1(2H)-quinolinyl)acetamide. Another area of research is the investigation of the role of mGluR5 in various neurological disorders. N-(4-bromophenyl)-2-(6-methyl-3,4-dihydro-1(2H)-quinolinyl)acetamide and other mGluR5 allosteric modulators could have potential therapeutic applications for these disorders. Finally, the investigation of the biochemical and physiological effects of N-(4-bromophenyl)-2-(6-methyl-3,4-dihydro-1(2H)-quinolinyl)acetamide could lead to a better understanding of the role of mGluR5 in normal and pathological brain function.

Wissenschaftliche Forschungsanwendungen

N-(4-bromophenyl)-2-(6-methyl-3,4-dihydro-1(2H)-quinolinyl)acetamide has been studied extensively for its potential therapeutic applications. It has been shown to possess a wide range of biological activities, including agonist activity at the metabotropic glutamate receptor subtype 5 (mGluR5). mGluR5 is a G protein-coupled receptor that is involved in various physiological processes, including learning and memory, synaptic plasticity, and pain perception. N-(4-bromophenyl)-2-(6-methyl-3,4-dihydro-1(2H)-quinolinyl)acetamide has been shown to enhance the activity of mGluR5, which has led to its investigation as a potential treatment for various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.

Eigenschaften

IUPAC Name

N-(4-bromophenyl)-2-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrN2O/c1-13-4-9-17-14(11-13)3-2-10-21(17)12-18(22)20-16-7-5-15(19)6-8-16/h4-9,11H,2-3,10,12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOGHBVNFNYWYNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(CCC2)CC(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromophenyl)-2-(6-methyl-3,4-dihydroquinolin-1(2H)-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-bromophenyl)-2-(6-methyl-3,4-dihydro-1(2H)-quinolinyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-bromophenyl)-2-(6-methyl-3,4-dihydro-1(2H)-quinolinyl)acetamide
Reactant of Route 3
Reactant of Route 3
N-(4-bromophenyl)-2-(6-methyl-3,4-dihydro-1(2H)-quinolinyl)acetamide
Reactant of Route 4
Reactant of Route 4
N-(4-bromophenyl)-2-(6-methyl-3,4-dihydro-1(2H)-quinolinyl)acetamide
Reactant of Route 5
Reactant of Route 5
N-(4-bromophenyl)-2-(6-methyl-3,4-dihydro-1(2H)-quinolinyl)acetamide
Reactant of Route 6
Reactant of Route 6
N-(4-bromophenyl)-2-(6-methyl-3,4-dihydro-1(2H)-quinolinyl)acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.